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Development Professionals

Authored by a Senior Application Scientist
Introduction
2-(2-Bromoethyl)benzonitrile is a versatile bifunctional molecule of significant interest in

synthetic organic chemistry and medicinal chemistry. Its structure, featuring both a reactive

bromoethyl group and a cyano moiety on a benzene ring, makes it a valuable building block for

the synthesis of a wide array of more complex molecules, including pharmaceutical

intermediates and heterocyclic compounds. This guide provides a comprehensive overview of

2-(2-Bromoethyl)benzonitrile, covering its fundamental properties, synthesis, reactivity, and

applications, with a focus on practical insights for laboratory and development settings.

Core Properties: CAS Number and IUPAC
Nomenclature
Correctly identifying a chemical compound is the cornerstone of safe and reproducible

research. The Chemical Abstracts Service (CAS) number and the International Union of Pure

and Applied Chemistry (IUPAC) name provide universally recognized identifiers.
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Property Identifier

CAS Number 17499-73-7

IUPAC Name 2-(2-Bromoethyl)benzonitrile

The IUPAC name, 2-(2-Bromoethyl)benzonitrile, precisely describes the molecular structure:

a benzonitrile core with a 2-bromoethyl substituent at the second position of the benzene ring.

The CAS number is a unique numerical identifier assigned by the Chemical Abstracts Service,

which is essential for database searches and regulatory compliance.

Synthesis and Mechanistic Considerations
The synthesis of 2-(2-Bromoethyl)benzonitrile can be approached through several routes,

with the choice often dictated by the availability of starting materials, desired scale, and safety

considerations. A common and reliable method involves the bromination of 2-(2-

hydroxyethyl)benzonitrile.

Diagram: Synthesis of 2-(2-Bromoethyl)benzonitrile
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2-(2-hydroxyethyl)benzonitrile

Nucleophilic Substitution (SN2)

Phosphorus tribromide (PBr3)

2-(2-Bromoethyl)benzonitrile Phosphorous acid (H3PO3)
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Caption: Synthesis of 2-(2-Bromoethyl)benzonitrile via bromination.
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Experimental Protocol: Bromination of 2-(2-
hydroxyethyl)benzonitrile

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon),

dissolve 2-(2-hydroxyethyl)benzonitrile in a suitable anhydrous solvent such as

dichloromethane (DCM) or diethyl ether.

Reagent Addition: Cool the solution in an ice bath to 0 °C. Slowly add phosphorus tribromide

(PBr3) dropwise via the dropping funnel. The addition should be controlled to maintain the

reaction temperature below 5 °C.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for several hours. The progress of the reaction can be monitored

by Thin Layer Chromatography (TLC).

Workup: Once the reaction is complete, quench the reaction by carefully and slowly adding

water or a saturated sodium bicarbonate solution. Extract the aqueous layer with the organic

solvent used for the reaction.

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium

sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel.

Causality Behind Experimental Choices:

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

Anhydrous Solvent: PBr3 reacts violently with water.

Slow Addition at Low Temperature: The reaction is exothermic, and slow addition helps to

control the temperature and prevent the formation of byproducts.

Aqueous Workup: Neutralizes any unreacted PBr3 and acidic byproducts.

Reactivity and Applications in Drug Development
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The synthetic utility of 2-(2-Bromoethyl)benzonitrile stems from the distinct reactivity of its

two functional groups. The bromoethyl group is an excellent electrophile, susceptible to

nucleophilic substitution, while the cyano group can undergo various transformations, including

hydrolysis, reduction, and cycloaddition reactions.

Diagram: Reactivity of 2-(2-Bromoethyl)benzonitrile

Key Reactions

Resulting Scaffolds
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Caption: Key reaction pathways of 2-(2-Bromoethyl)benzonitrile.

This dual reactivity makes 2-(2-Bromoethyl)benzonitrile a valuable precursor for the

synthesis of various pharmaceutical scaffolds. For instance, its reaction with primary amines

can lead to the formation of secondary amines, which are common motifs in drug molecules.

Furthermore, intramolecular cyclization reactions can be employed to construct heterocyclic

ring systems, such as dihydroisoquinolines, which are present in numerous biologically active

compounds.

Spectroscopic Characterization
The identity and purity of 2-(2-Bromoethyl)benzonitrile should be confirmed using standard

spectroscopic techniques.
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Spectroscopic Data Characteristic Features

¹H NMR

Aromatic protons (multiplet, ~7.2-7.7 ppm), -

CH₂-Br (triplet, ~3.6-3.8 ppm), -CH₂-Ar (triplet,

~3.1-3.3 ppm)

¹³C NMR

Aromatic carbons (~110-140 ppm), Cyano

carbon (~118 ppm), -CH₂-Br (~30-35 ppm), -

CH₂-Ar (~35-40 ppm)

IR
C≡N stretch (~2220-2230 cm⁻¹), C-Br stretch

(~600-700 cm⁻¹)

Mass Spec
Molecular ion peak corresponding to the

molecular weight.

Safety and Handling
2-(2-Bromoethyl)benzonitrile is a hazardous substance and should be handled with

appropriate safety precautions.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and

a lab coat.

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such

as strong oxidizing agents and bases.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion
2-(2-Bromoethyl)benzonitrile is a key intermediate with broad applicability in organic

synthesis and drug discovery. A thorough understanding of its properties, synthesis, and

reactivity is crucial for its effective and safe utilization in a research and development setting.

The protocols and data presented in this guide serve as a valuable resource for scientists

working with this versatile compound.
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To cite this document: BenchChem. [2-(2-Bromoethyl)benzonitrile CAS number and IUPAC
name]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2893820#2-2-bromoethyl-benzonitrile-cas-number-
and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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